1-(4-Chlorophenyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound characterized by the presence of both chlorine and iodine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with an appropriate iodine-containing reagent under controlled conditions. One common method includes the cyclization of 4-chlorophenylhydrazine with 1,3-diketones in the presence of iodine and a base, such as potassium carbonate, to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-(4-chlorophenyl)-4-amino-1H-pyrazole, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4-iodo-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and iodine atoms can enhance binding affinity and selectivity, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole
- 1-(4-Bromophenyl)-4-iodo-1H-pyrazole
- 1-(4-Chlorophenyl)-4-bromo-1H-pyrazole
Comparison: 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole is unique due to the specific positioning of the chlorine and iodine atoms, which can significantly impact its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for targeted research and development .
Properties
Molecular Formula |
C9H6ClIN2 |
---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-iodopyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H |
InChI Key |
JKNVNQVNBALWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.